Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B typically involves the reaction of lanthanum salts with tris(1S)-(1,1-binaphalene)-2,2-diol in the presence of N,N,N,N-tetramethylguanidinium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lanthanum species.
Reduction: Reduction reactions can convert the lanthanum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tris(1S)-(1,1-binaphalene)-2,2-diolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield lanthanum oxides, while reduction could produce lanthanum hydrides. Substitution reactions result in new lanthanum complexes with different ligands .
Scientific Research Applications
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in asymmetric synthesis.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B involves its interaction with specific molecular targets and pathways. The lanthanum center can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B
- Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]yttrate Y-HTMG-B
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B is unique due to its specific coordination environment and the presence of lanthanum. This gives it distinct chemical properties and reactivity compared to similar compounds with different lanthanides, such as ytterbium or yttrium .
Properties
Molecular Formula |
C65H50LaN3O6-2 |
---|---|
Molecular Weight |
1108.0 g/mol |
IUPAC Name |
hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/3C20H14O2.C5H13N3.La/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-7(2)5(6)8(3)4;/h3*1-12,21-22H;6H,1-4H3;/q;;;;+3/p-5 |
InChI Key |
WEYSBGPBUXFDFR-UHFFFAOYSA-I |
Canonical SMILES |
[H+].CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[La+3] |
Origin of Product |
United States |
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